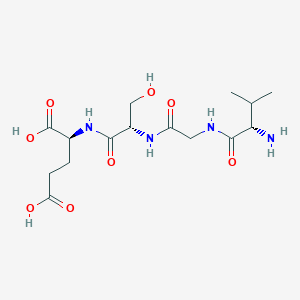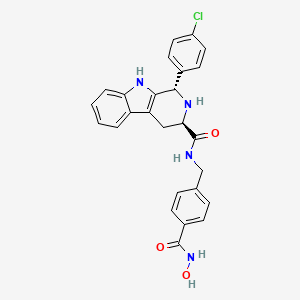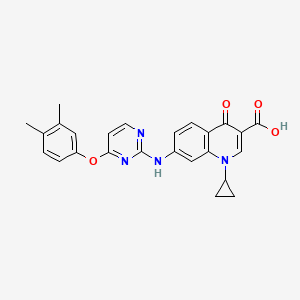
Acetyl-PHF6YA amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-PHF6YA amide is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is used for protein interaction, functional analysis, epitope screening, and is particularly significant in the field of agent research and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of amides, including Acetyl-PHF6YA amide, often involves the reaction of carboxylic acids with amines. This process can be facilitated by using acid chlorides, acid anhydrides, or esters as intermediates . The reaction typically requires strong heating or coupling with a second reaction to activate the acid . Another method involves the hydrolysis of nitriles under mildly basic conditions .
Industrial Production Methods
In industrial settings, the preparation of amides can be achieved through electrosynthesis, which is a greener and more sustainable method. This process involves the electro-oxidation of iodide salts to produce effective mediators in solution, which then facilitate the formation of amides . This method is particularly advantageous due to its efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-PHF6YA amide can undergo various chemical reactions, including:
Oxidation: Amides can be oxidized to produce carboxylic acids.
Reduction: Amides can be reduced to amines using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for amides.
Substitution: Acid chlorides and anhydrides are often used as intermediates in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the reactants used.
Aplicaciones Científicas De Investigación
Acetyl-PHF6YA amide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Acetyl-PHF6YA amide involves its interaction with specific molecular targets and pathways. As a polypeptide, it can bind to proteins and influence their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Acetyl-PHF6YA amide is unique due to its specific sequence and structure, which allows it to interact with particular proteins and perform specialized functions in research and development . Its ability to be identified through peptide screening makes it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C32H59N9O8 |
|---|---|
Peso molecular |
697.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C32H59N9O8/c1-9-18(6)26(41-29(46)22(13-14-23(34)43)39-31(48)24(16(2)3)37-20(8)42)32(49)40-25(17(4)5)30(47)36-19(7)28(45)38-21(27(35)44)12-10-11-15-33/h16-19,21-22,24-26H,9-15,33H2,1-8H3,(H2,34,43)(H2,35,44)(H,36,47)(H,37,42)(H,38,45)(H,39,48)(H,40,49)(H,41,46)/t18-,19-,21-,22-,24-,25-,26-/m0/s1 |
Clave InChI |
QYMWJIBCASHBOD-HCZIBAAHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)







![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
